molecular formula C15H11F2N5O3S B2573519 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1323775-38-7

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2573519
CAS No.: 1323775-38-7
M. Wt: 379.34
InChI Key: KYGGNNRSYZEASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyrimidin-2-yl group and at position 5 with a sulfonylated azetidine moiety. The azetidine ring is further modified by a 2,6-difluorophenylsulfonyl group, which introduces electron-withdrawing fluorine atoms and a sulfonyl linker. Such structural motifs are common in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name

5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O3S/c16-10-3-1-4-11(17)12(10)26(23,24)22-7-9(8-22)15-20-14(21-25-15)13-18-5-2-6-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGGNNRSYZEASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is C15H13F2N5O3SC_{15}H_{13}F_2N_5O_3S, with a molecular weight of approximately 379.3 g/mol. The presence of the difluorophenyl group and the sulfonamide moiety contributes to its unique electronic properties, potentially enhancing its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring is known for its role in modulating enzyme activity and influencing signaling pathways. Specifically, compounds containing the oxadiazole scaffold have demonstrated:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antimicrobial effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell growth by inducing apoptosis and inhibiting key signaling pathways such as EGFR and Src .

Biological Activity Overview

A summary of the biological activities associated with 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is presented in Table 1.

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryExhibits anti-inflammatory properties; potential for treating inflammatory diseases
AntidiabeticShows promise in modulating glucose metabolism

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole displayed potent antibacterial activity against both S. aureus and E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Studies

A notable study explored the anticancer effects of oxadiazole derivatives on breast cancer cell lines (MCF7). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The most active compounds showed IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

Research on sulfonamide derivatives has highlighted their anti-inflammatory potential. Compounds structurally related to the target compound exhibited IC50 values in the range of 110–111 μg/mL for anti-inflammatory activity, outperforming diclofenac (157 μg/mL) in some cases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole core can exhibit anticancer properties. The unique structure of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole suggests potential interactions with cellular pathways involved in cancer progression. Studies have shown that derivatives of oxadiazoles can inhibit tumor cell growth and induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound may also possess antimicrobial activity. Several studies have highlighted the effectiveness of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, potentially leading to effective treatment options for infections.

In Vitro Studies

In vitro evaluations have demonstrated the compound's efficacy against various cancer cell lines and bacterial strains. For instance:

  • Anticancer Assays : Cell viability assays (e.g., MTT assay) have shown significant reductions in cell proliferation upon treatment with the compound.
  • Antimicrobial Tests : Disc diffusion methods reveal zones of inhibition against standard bacterial strains, indicating potent antimicrobial action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the azetidine and pyrimidine rings can significantly affect biological activity. For example:

  • Substituents that enhance lipophilicity may improve membrane permeability and target interaction.

Case Studies

  • Anticancer Activity Against Breast Cancer Cells :
    A study demonstrated that 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole inhibited proliferation in MCF7 breast cancer cells by inducing apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    Another investigation reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole scaffold is highly versatile. Key comparisons with similar compounds include:

Compound Name Position 3 Substituent Position 5 Substituent Key Features Reference
Target Compound Pyrimidin-2-yl 1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl Fluorine atoms enhance lipophilicity and metabolic stability.
5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (58) Pyrimidin-2-yl 3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl Chlorine substituents increase steric bulk and electron-withdrawing effects.
5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b) 4-Pyridyl 2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl Pyrrolidine-phenethyl groups enhance conformational flexibility and target binding.
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,6-difluorophenylsulfonyl group provides stronger electron-withdrawing effects compared to the 2,6-dichlorophenyl group in compound 56.
  • Heterocyclic Diversity : The azetidine ring in the target compound offers a smaller, more rigid structure compared to the pyrrolidine in compounds 1a/1b, which may influence pharmacokinetic properties like absorption and half-life .

Key Research Findings and Gaps

  • Structural Advantages : The azetidine-sulfonyl group in the target compound may confer enhanced metabolic stability over pyrrolidine-based analogs (e.g., 1a/1b) due to reduced ring strain and oxidative susceptibility .
  • Unanswered Questions: No data are provided on the target compound’s solubility, toxicity, or specific target interactions. Comparative studies with fipronil (a pesticidal pyrazole from ) could reveal cross-activity in agrochemical applications, but this remains speculative .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For this compound, a two-step approach is recommended:

Azetidine sulfonylation : React 2,6-difluorobenzenesulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated azetidine intermediate.

Oxadiazole formation : Couple the intermediate with a pyrimidine-containing amidoxime via thermal cyclization (120–140°C in DMF) or using a coupling agent like EDCI/HOBt .

  • Critical Parameters : Reaction temperature, stoichiometry of sulfonyl chloride to azetidine, and solvent polarity significantly impact yield. For cyclization, prolonged heating may lead to decomposition, necessitating real-time monitoring via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and pyrimidine protons (δ ~8.5–9.0 ppm). The azetidine ring protons appear as multiplets between δ 3.0–4.5 ppm .
  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%). ESI-MS in positive mode should show [M+H]+ at m/z corresponding to the molecular formula .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S, F) to rule out residual solvents or byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) be applied to optimize the synthesis of this compound in continuous-flow systems?

  • Methodological Answer :

  • DoE Framework : Use a fractional factorial design to evaluate variables like temperature (80–140°C), residence time (5–30 min), and reagent molar ratios. Response surfaces can model yield and impurity profiles .
  • Flow Chemistry Setup : Implement a microreactor system with in-line IR spectroscopy for real-time monitoring. For example, a 1:1 ratio of sulfonylated azetidine to amidoxime at 120°C and 10-min residence time maximizes cyclization efficiency (>85% yield) .
  • Statistical Validation : Apply ANOVA to identify significant factors and optimize robustness. Contradictions in yield data across batches can be resolved by adjusting flow rates to minimize channeling .

Q. What computational strategies are effective in predicting the biological activity or binding interactions of this sulfonyl-containing oxadiazole derivative?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or antimicrobial targets). The sulfonyl group’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Pay attention to hydrogen bonds between the oxadiazole nitrogen and catalytic residues .
  • ADMET Prediction : Tools like SwissADME predict solubility (LogP ~2.5) and metabolic stability. Cross-validate with experimental solubility assays in PBS (pH 7.4) and simulated gastric fluid .

Q. How should researchers address discrepancies in solubility data obtained from different experimental setups for this compound?

  • Methodological Answer :

  • Controlled Solubility Testing : Use standardized buffers (e.g., PBS, pH 7.4) and temperatures (25°C vs. 37°C). For low solubility (<1 mg/mL), employ co-solvents (e.g., DMSO ≤1%) and validate via nephelometry .
  • Surface Analysis : SEM/EDS can detect crystalline vs. amorphous forms, which affect solubility. Recrystallization from ethanol/water (9:1) may improve consistency .
  • Data Reconciliation : Apply multivariate regression to account for variables like ionic strength and agitation rate. Contradictions often arise from incomplete equilibration or polymorphic transitions .

Q. What in vitro assays and controls are critical for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a sulfonamide-resistant strain as a negative control .
  • Cytotoxicity Screening : Compare IC50 values in mammalian cell lines (e.g., HEK293) to antimicrobial MICs to assess selectivity indices (>10 preferred) .
  • Mechanistic Studies : Combine time-kill assays with ROS detection (DCFH-DA probe) to determine if activity is bactericidal or bacteriostatic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.